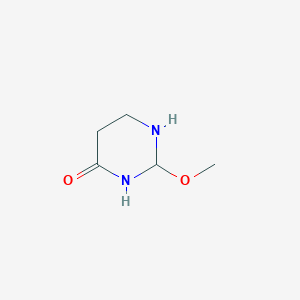
2-Methoxy-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,3-diazinan-4-one is a heterocyclic organic compound that features a diazinane ring with a methoxy group at the second position and a carbonyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted amine with a carbonyl-containing compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like N,N-Dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methoxy-1,3-diazinan-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,3-diazinan-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Als potenzieller Therapeutikum erforscht aufgrund seiner einzigartigen Strukturmerkmale.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-1,3-diazinan-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 2-Methoxy-1,3-diazinan-4-on gehören:
1,3-Dimethyl-1,3-diazinan-2-on (DMPU): Ein dipolar aprotisches Lösungsmittel mit starken Elektronendonor-Eigenschaften.
5-Methoxy-1-Indanon: Bekannt für sein zytotoxisches Potenzial gegen bestimmte Krebszellen.
Einzigartigkeit
2-Methoxy-1,3-diazinan-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-methoxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O2/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
GZQJZTYQVCDNSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1NCCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


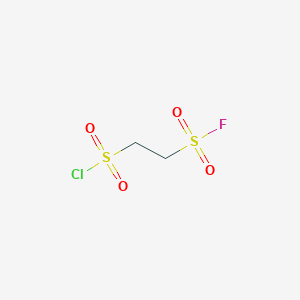

![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
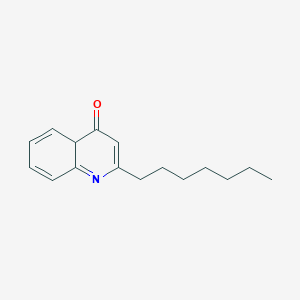

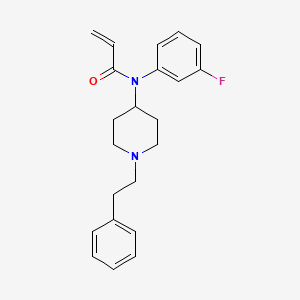
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)


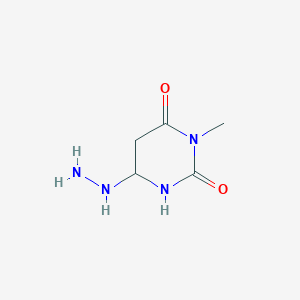
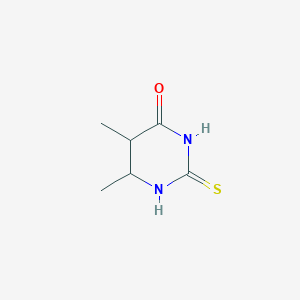
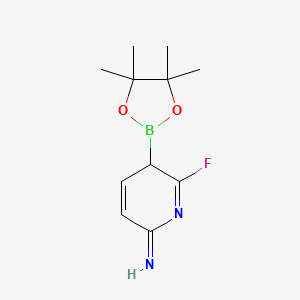
![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
